molecular formula C18H18N2O3 B2423868 N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide CAS No. 2034594-06-2

N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide

Cat. No.: B2423868
CAS No.: 2034594-06-2
M. Wt: 310.353
InChI Key: VPQBUROMOBTLNL-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.

    Attachment of the bifuran moiety to the benzamide core: This step often involves a Friedel-Crafts acylation reaction, where the bifuran moiety is introduced to the benzamide core under acidic conditions.

    Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the benzamide core.

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding diketones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological macromolecules through π-π stacking interactions, while the dimethylamino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Dimethylamino)ethyl)benzamide
  • N-(4-ethynylphenyl)-1-naphthalenesulfonamide

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

3-(dimethylamino)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-17(23-15)16-7-4-10-22-16/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBUROMOBTLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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